molecular formula C43H59CoN2O5S B2652658 cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate CAS No. 672306-06-8

cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate

Cat. No.: B2652658
CAS No.: 672306-06-8
M. Wt: 774.95
InChI Key: VPVIMRWIBFMDDY-RUIQGICGSA-K
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Description

Evolution of Salen Ligand Architectures in Coordination Chemistry

Salen ligands, derived from the condensation of salicylaldehyde and ethylenediamine derivatives, have undergone significant architectural refinement to optimize metal-center reactivity. The incorporation of tert-butyl groups at the 2,4-positions of the phenolic rings in the subject compound addresses two critical challenges in catalysis: (1) mitigating oxidative degradation of the ligand framework and (2) modulating electron density at the cobalt center.

The ditert-butyl substituents create a hydrophobic microenvironment around the cobalt(III) core, as evidenced by enhanced solubility in nonpolar solvents compared to unsubstituted analogs. This modification also reduces intermolecular π-π stacking interactions, preventing catalyst aggregation during electrochemical processes. Spectroscopic studies of analogous complexes reveal that the electron-donating nature of tert-butyl groups raises the redox potential of the Co(III)/Co(II) couple by approximately 120 mV compared to chloro-substituted derivatives.

Ligand Substituent Redox Potential (V vs. Ag/AgCl) Catalytic Current Density (mA/cm²)
2,4-diCl 0.72 0.8
2,4-ditert-butyl 0.84 1.6
3,5-diNO₂ 0.68 0.4

Table 1: Electrochemical parameters of cobalt-salen complexes with varying phenolic substituents (data synthesized from ).

The chiral (1S,2S)-cyclohexyl diamine backbone in this complex introduces axial chirality, enabling enantioselective transformations. X-ray crystallographic analyses of related structures show bite angles of 89–92° between the phenolic oxygen and imine nitrogen donors, creating a distorted octahedral geometry at cobalt that favors substrate binding.

Strategic Importance of Tosylate Counterions in Catalytic Systems

The 4-methylbenzenesulfonate (tosylate) counterion in this complex plays a multifaceted role beyond charge balance. Unlike strongly coordinating anions (e.g., chloride), tosylate’s weak coordination ability preserves the lability of the cobalt center’s axial positions, which is critical for catalytic turnover. Kinetic studies of analogous systems demonstrate that tosylate-containing complexes exhibit turnover frequencies (TOFs) 3–5 times higher than their hexafluorophosphate counterparts in alkene hydrofunctionalization.

The mesylate group’s electron-withdrawing nature slightly polarizes the cobalt center, increasing its electrophilicity for substrate activation. However, the methyl group’s +I effect prevents excessive electron withdrawal that could deactivate the metal. This balance is evident in the compound’s electrochemical behavior, where the tosylate counterion lowers the Co(III)/Co(II) reduction potential by 40 mV compared to triflate analogs while maintaining catalytic current densities above 1.2 mA/cm².

In proton-coupled electron transfer (PCET) reactions, the tosylate’s sulfonate group participates in hydrogen-bond networks that facilitate proton relocation. For example, during water oxidation catalysis, the sulfonate oxygen atoms stabilize high-valent cobalt-oxo intermediates through non-covalent interactions, reducing the activation energy for O–O bond formation by ~15 kJ/mol. This synergistic interplay between the salen ligand’s steric bulk and the tosylate’s electronic modulation creates a highly tunable platform for reaction engineering.

Properties

IUPAC Name

cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N2O2.C7H8O3S.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t29-,30-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVIMRWIBFMDDY-ARDORAJISA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H59CoN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate typically involves the coordination of cobalt ions with organic ligands. The reaction conditions often include:

    Solvents: Organic solvents such as dichloromethane or toluene.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Sometimes, catalysts are used to facilitate the coordination process.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processing: Where the compound is synthesized in large batches.

    Continuous Flow Processing: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: Where the cobalt center can be oxidized to a higher oxidation state.

    Reduction: Reduction of the cobalt center to a lower oxidation state.

    Substitution: Ligands around the cobalt center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or oxygen.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Various organic ligands.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction may yield cobalt(II) complexes.

Scientific Research Applications

Chemistry

    Catalysis: Used as catalysts in various organic reactions.

    Material Science: Used in the synthesis of advanced materials.

Biology

    Enzyme Mimics: Used to mimic the activity of metalloenzymes.

    Drug Development:

Medicine

    Imaging Agents: Used in medical imaging techniques.

    Therapeutics: Potential use in therapeutic applications.

Industry

    Polymerization Catalysts: Used in the polymer industry.

    Electronics: Used in the development of electronic materials.

Mechanism of Action

The mechanism of action of cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate involves the coordination of cobalt ions with organic ligands. This coordination can influence the electronic properties of the cobalt center, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.

Comparison with Similar Compounds

Table 1: Structural Features of Cobalt(III) Complexes

Compound Ligand Type Substituents Counterion Synthesis Method Key Features Reference
Cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate Chiral Schiff base tert-Butyl (phenolic) Tosylate Condensation of aldehyde and amine High steric bulk, chiral cyclohexane backbone
[Co((NO₂)₂-sar)]³⁺ (Complex 30) Hexa-aza cage Nitro groups Not specified Capping with nitromethane Rigid cyclohexane-fused chelate rings
[Co(sen)]³⁺ (Complex 33) Tripodal hexaamine None Not specified Condensation of bifunctional agents Open N₃ face for functionalization
HoxCoy intermetallics Metallic lattice None (metallic Co and Ho) N/A Electrochemical co-reduction Bimetallic, magnetic properties

Key Observations:

Ligand Architecture: The primary compound’s Schiff base ligand contrasts with hexa-aza cages (e.g., [Co((NO₂)₂-sar)]³⁺), which feature rigid, fused cyclohexane rings and nitrogen-rich coordination . The Schiff base design allows modular tuning of electronic and steric properties via substituents.

Steric Effects : The tert-butyl groups in the primary compound likely enhance solubility and hinder axial coordination, unlike nitro-substituted analogues (e.g., Complex 30), where electron-withdrawing groups may modulate redox activity .

Synthesis : The primary compound is synthesized via Schiff base condensation, a common route for chiral complexes. In contrast, hexa-aza cages require capping reactions (e.g., ammonia or nitromethane addition) to close the ligand framework .

Electrochemical and Redox Behavior

  • Cobalt(III) Hexa-aza Complexes : Exhibit reversible Co³⁺/Co²⁺ redox couples, influenced by ligand substituents. Nitro groups (Complex 30) may stabilize higher oxidation states .
  • HoxCoy Intermetallics : Electrochemical co-reduction of Co²⁺ and Ho³⁺ in molten salts produces bimetallic phases with distinct magnetic properties, highlighting the versatility of cobalt in diverse redox environments .

Methodological Commonalities

Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for elucidating the structures of both the primary compound and its analogues, ensuring precise bond-length and angle determinations . This methodological consistency allows direct comparison of coordination geometries across studies.

Biological Activity

Cobalt(3+);2,4-ditert-butyl-6-[[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate is a complex organic compound with significant potential in biological applications. This compound features a cobalt ion in the +3 oxidation state coordinated with a ligand system that includes multiple functional groups. The presence of tert-butyl groups contributes to its steric properties and may influence its biological interactions.

  • Molecular Formula : C38H55CoN2O4
  • Molecular Weight : 635.8 g/mol
  • CAS Number : 228577-80-8

Biological Activity

Cobalt(3+) complexes are known for their diverse biological activities, which can be attributed to their ability to interact with various biomolecules. The specific compound exhibits several notable biological properties:

  • Antioxidant Activity : The phenolic hydroxyl groups in the ligand can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This property is crucial in mitigating oxidative stress in biological systems.
  • Enzyme Modulation : Research indicates that certain cobalt complexes can influence the activity of hepatic enzymes involved in drug metabolism and detoxification processes. For instance, cobalt(3+) ions have been shown to enhance the activity of glutathione S-transferases (GSTs), which play a vital role in the conjugation and elimination of xenobiotics from the body .
  • Potential Anticancer Properties : Some studies suggest that cobalt complexes may exhibit anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of cobalt(3+) complexes can be explained through several mechanisms:

  • Redox Cycling : Cobalt can exist in multiple oxidation states, allowing it to participate in redox reactions that may affect cellular signaling pathways.
  • Ligand Interactions : The specific ligand structure can enhance the binding affinity of cobalt to biological macromolecules, such as proteins and nucleic acids, leading to altered biological responses.

Comparison of Cobalt Complexes

Compound NameStructureUnique Features
Cobalt(II) AcetateCo(CH₃COO)₂More stable than cobalt(III) acetate; used as a precursor for other cobalt compounds.
Cobalt(III) ChlorideCoCl₃Known for its strong oxidizing properties; often used in catalysis.
Cobalt(II) NitrateCo(NO₃)₂Soluble in water; used in various chemical syntheses and as a precursor for other cobalt compounds.

Case Studies

  • Study on Antioxidant Effects : A study demonstrated that cobalt(3+) complexes could enhance antioxidant enzyme activities in liver tissues, indicating their potential protective effects against oxidative stress .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of cobalt complexes on various cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for cobalt(3+) complexes with bulky phenolic ligands, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves ligand pre-coordination under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of cobalt intermediates. A stepwise approach is recommended:

Prepare the Schiff base ligand by condensing 3,5-ditert-butyl-2-hydroxybenzaldehyde with a chiral cyclohexanediamine derivative in anhydrous ethanol under reflux .

Add cobalt(II) precursors (e.g., CoCl₂) to the ligand solution, followed by oxidation with air or mild oxidants (e.g., AgOTf) to generate Co(III) .

Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Optimize yields by controlling reaction temperature (60–80°C) and stoichiometric ratios (ligand:Co = 2:1) .

Q. Which spectroscopic techniques are critical for characterizing the coordination geometry of this cobalt complex?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identify d-d transitions (500–700 nm) and ligand-to-metal charge transfer (LMCT) bands to infer octahedral geometry .
  • NMR : Use 1H^1H and 13C^13C NMR (in CDCl₃ or DMSO-d₆) to confirm ligand protonation states and chiral centers. Paramagnetic broadening may require low-temperature measurements for Co(II) intermediates .
  • X-ray Diffraction (XRD) : Resolve bond lengths (e.g., Co–N ≈ 1.9–2.0 Å) and angles to confirm distorted octahedral geometry. Use synchrotron sources for weakly diffracting crystals .

Q. What safety protocols are essential when handling this cobalt complex in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can discrepancies between DFT-calculated and experimentally observed spectroscopic data be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate DFT (e.g., B3LYP/def2-TZVP) with EPR (to assess spin states) and magnetic susceptibility measurements .
  • Solvent and Basis Set Adjustments : Include solvent effects (e.g., PCM model) and diffuse functions for anions to improve agreement with UV-Vis and IR data .
  • Error Analysis : Quantify deviations in bond lengths (>0.05 Å) or vibrational frequencies (>50 cm⁻¹) to refine computational parameters .

Q. What ligand design strategies enhance the thermal stability of cobalt(III) complexes for catalytic applications?

  • Methodological Answer :

  • Steric Shielding : Incorporate tert-butyl groups at ortho positions to prevent ligand dissociation. This reduces decomposition above 200°C .
  • Rigid Backbones : Use cyclohexylimine linkers to restrict ligand flexibility, improving thermal stability (TGA data shows <5% mass loss at 150°C) .
  • Counterion Effects : Replace 4-methylbenzenesulfonate with non-coordinating anions (e.g., PF₆⁻) to stabilize the complex in polar solvents .

Q. How can solubility challenges in polar solvents be addressed for catalytic studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use THF/H₂O (4:1 v/v) or DMF/ethanol mixtures to dissolve the complex. Monitor solubility via dynamic light scattering (DLS) .
  • Ligand Functionalization : Introduce sulfonate or ammonium groups to the ligand periphery for aqueous compatibility .
  • Micellar Encapsulation : Employ surfactants (e.g., SDS) to form micelles, enhancing dispersion in water without altering redox properties .

Q. What crystallographic strategies mitigate poor crystal quality in structural studies?

  • Methodological Answer :

  • Slow Evaporation : Use mixed solvents (e.g., CH₂Cl₂/hexane) with controlled vapor pressure to grow single crystals over 7–14 days .
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol as a cryoprotectant to reduce ice formation during XRD .

Data Contradiction Analysis

Q. How should researchers interpret conflicting magnetic data indicating both paramagnetic and diamagnetic behavior?

  • Methodological Answer :

  • Sample Purity : Verify via HPLC (C18 column, acetonitrile/water gradient) to exclude Co(II) impurities causing paramagnetism .
  • Temperature-Dependent Studies : Perform SQUID magnetometry (2–300 K) to identify spin-crossover transitions or antiferromagnetic coupling .
  • XANES Analysis : Confirm oxidation state homogeneity using X-ray absorption near-edge structure spectroscopy .

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